molecular formula C6H13ClN2 B7721262 [Amino(cyclopentyl)methylidene]azanium;chloride

[Amino(cyclopentyl)methylidene]azanium;chloride

Cat. No.: B7721262
M. Wt: 148.63 g/mol
InChI Key: IWYMAMAHNKEYNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[Amino(cyclopentyl)methylidene]azanium;chloride is a chemical compound that features a unique structure with a cyclopentyl group attached to an azanium ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Amino(cyclopentyl)methylidene]azanium;chloride typically involves the reaction of cyclopentylamine with a suitable chlorinating agent. One common method is the reaction of cyclopentylamine with hydrochloric acid, which results in the formation of the desired compound. The reaction conditions often include controlled temperature and pH to ensure the efficient formation of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar principles as the laboratory synthesis. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

[Amino(cyclopentyl)methylidene]azanium;chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentyl ketones, while reduction could produce cyclopentylamines.

Scientific Research Applications

[Amino(cyclopentyl)methylidene]azanium;chloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of cyclopentyl derivatives.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of [Amino(cyclopentyl)methylidene]azanium;chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentylamine: A related compound with similar structural features but different reactivity.

    Cyclopentyl chloride: Another similar compound used in organic synthesis.

    Cyclopentyl ketone: A product of the oxidation of cyclopentyl derivatives.

Uniqueness

[Amino(cyclopentyl)methylidene]azanium;chloride is unique due to its combination of a cyclopentyl group with an azanium ion, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

[amino(cyclopentyl)methylidene]azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2.ClH/c7-6(8)5-3-1-2-4-5;/h5H,1-4H2,(H3,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYMAMAHNKEYNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=[NH2+])N.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.